

Spectroscopic and Chromatographic Analysis of 1,6-Naphthyridin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 1,6-Naphthyridin-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and chromatographic data for **1,6-Naphthyridin-2-amine**. It includes predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for its analysis via high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), and a discussion of its potential role in drug discovery as a kinase inhibitor.

Spectroscopic Data

Due to the limited availability of public experimental spectra for **1,6-Naphthyridin-2-amine**, the following tables present predicted ^1H and ^{13}C NMR chemical shifts and a plausible mass spectrometry fragmentation pattern. These predictions are based on the analysis of the parent 1,6-naphthyridine scaffold and known substituent effects of an amino group on a pyridine ring.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **1,6-Naphthyridin-2-amine**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-3	6.85	d	8.5
H-4	7.95	d	8.5
H-5	8.60	d	6.0
H-7	7.50	dd	8.2, 4.2
H-8	9.15	dd	4.2, 1.8
NH ₂	5.50	br s	-

Solvent: DMSO-d₆ d: doublet, dd: doublet of doublets, br s: broad singlet

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **1,6-Naphthyridin-2-amine**

Carbon	Predicted Chemical Shift (ppm)
C-2	160.5
C-3	108.0
C-4	138.0
C-4a	122.0
C-5	150.0
C-7	120.0
C-8	155.0
C-8a	145.0

Solvent: DMSO-d₆

Predicted LC-MS Data

Table 3: Predicted LC-MS Data and Fragmentation for **1,6-Naphthyridin-2-amine**

Parameter	Value
Molecular Formula	C ₈ H ₇ N ₃
Molecular Weight	145.16 g/mol
Ionization Mode	ESI+
Predicted [M+H] ⁺	146.071
Major Predicted Fragments (m/z)	119.055 (loss of HCN), 92.045 (loss of HCN from 119)

Experimental Protocols

The following are detailed methodologies for the analysis of **1,6-Naphthyridin-2-amine** using NMR, HPLC, and LC-MS. These are general protocols and may require optimization for specific instrumentation and sample matrices.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

- NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)
- 5 mm NMR tubes

Sample Preparation:

- Dissolve approximately 5-10 mg of **1,6-Naphthyridin-2-amine** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Vortex the sample until the compound is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 16 ppm
- Temperature: 298 K

¹³C NMR Acquisition Parameters:

- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.2 s
- Spectral Width: 240 ppm
- Temperature: 298 K

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase and baseline correct the spectra.
- Reference the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).
- Integrate the signals in the ¹H spectrum and pick peaks for both spectra.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **1,6-Naphthyridin-2-amine**.

Instrumentation:

- HPLC system with a UV-Vis detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m)

Mobile Phase:

- Solvent A: 0.1% Formic acid in Water
- Solvent B: 0.1% Formic acid in Acetonitrile

Chromatographic Conditions:

- Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 $^{\circ}$ C
- Detection Wavelength: 254 nm
- Injection Volume: 10 μ L

Sample Preparation:

- Prepare a stock solution of **1,6-Naphthyridin-2-amine** in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.
- Filter the sample through a 0.45 μ m syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and obtain fragmentation data for **1,6-Naphthyridin-2-amine**.

Instrumentation:

- UPLC or HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)
- Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μ m)

Mobile Phase:

- Solvent A: 0.1% Formic acid in Water
- Solvent B: 0.1% Formic acid in Acetonitrile

Chromatographic Conditions:

- Gradient: 5% to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 2 μ L

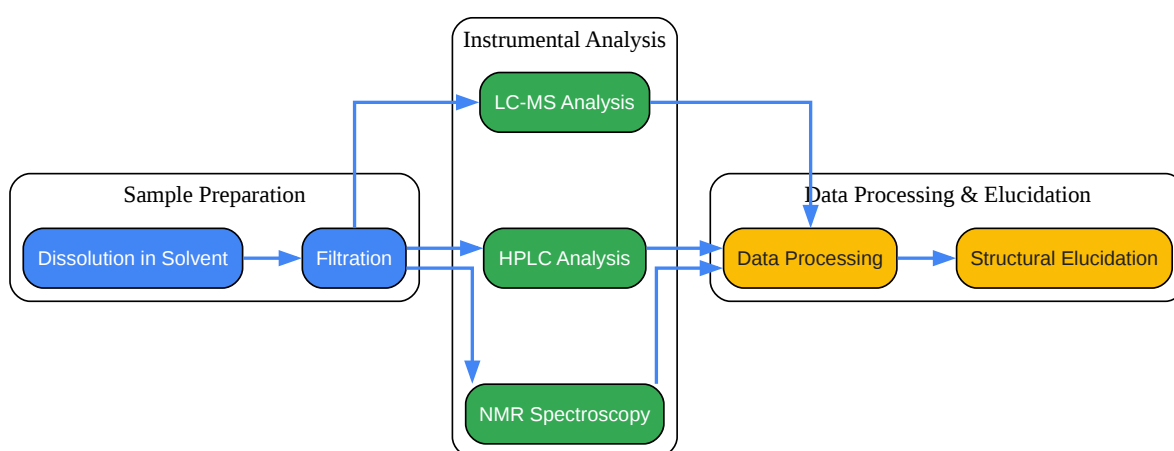
Mass Spectrometry Conditions (ESI+):

- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 800 L/hr

- Scan Range: m/z 50-500
- Collision Energy (for MS/MS): Ramped from 10 to 40 eV

Visualizations

Experimental Workflow

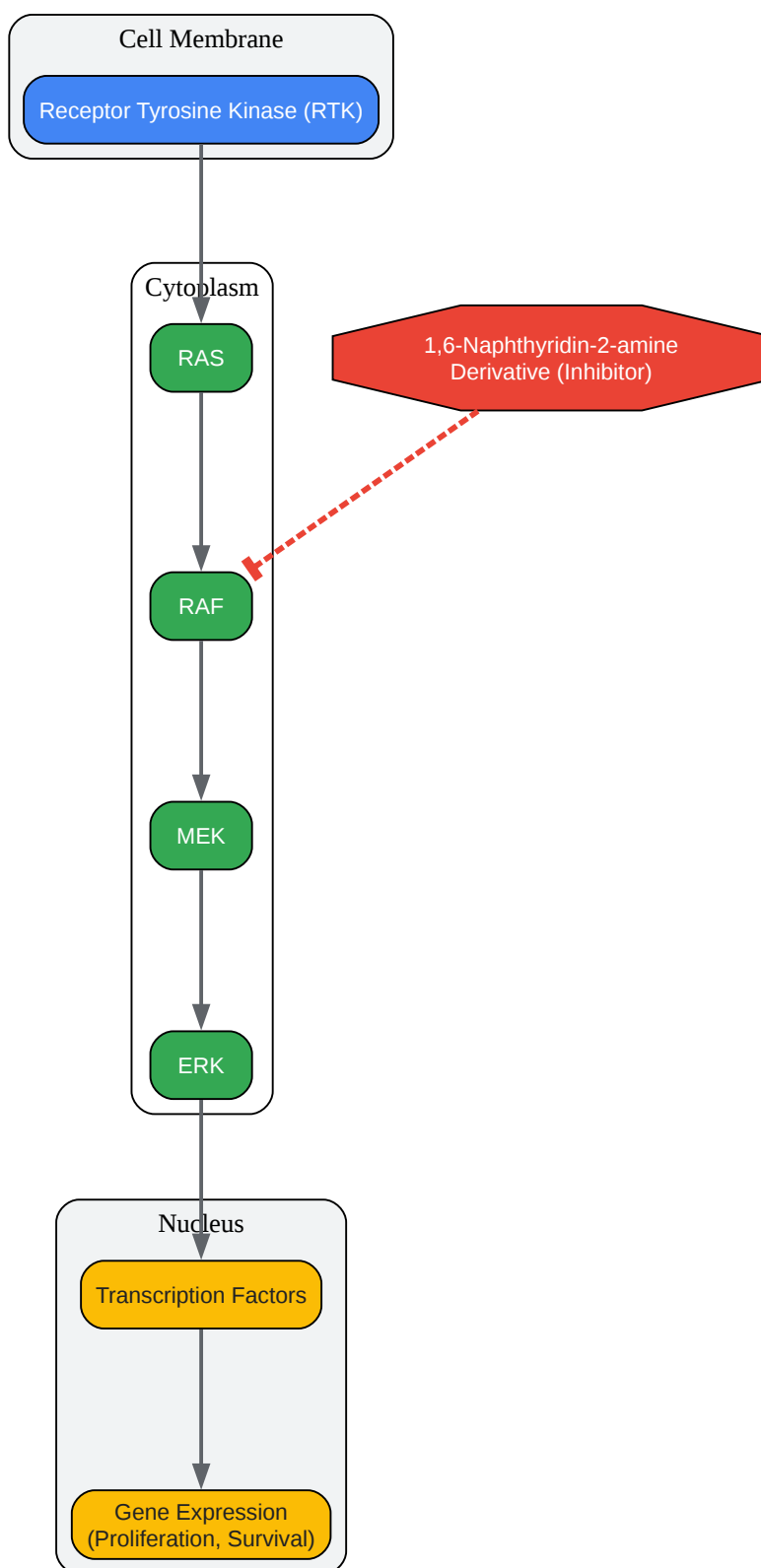


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Caption: Experimental workflow for spectroscopic analysis.

Signaling Pathway

The 1,6-naphthyridine scaffold is a key component in a number of kinase inhibitors. Kinases are crucial enzymes in signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways are hyperactivated. The diagram below illustrates a simplified kinase signaling pathway and the inhibitory action of a hypothetical **1,6-Naphthyridin-2-amine**-based inhibitor.



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Caption: Simplified MAPK/ERK kinase signaling pathway.

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